Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS')-
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Overview
Description
Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- is a coordination complex of zinc with dimethylcarbamodithioate and cyclohexanamine. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a pale yellow solid with a molecular formula of C12H25N3S4Zn and a molecular weight of 405.016 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- typically involves the reaction of zinc salts with dimethylcarbamodithioic acid and cyclohexanamine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
Zn2++2(CH3)2NCS2H+C6H11NH2→Zn[(CH3)2NCS2]2(C6H11NH2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can break down the compound into simpler zinc and sulfur-containing species.
Substitution: The dimethylcarbamodithioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines and thiols.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Zinc sulfide, dimethylamine.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in zinc supplementation and potential therapeutic effects.
Industry: Utilized in the vulcanization of rubber and as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- involves its interaction with biological molecules and enzymes. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Zinc bis(dimethyldithiocarbamate): Another zinc dithiocarbamate complex used as a fungicide and in rubber vulcanization.
Zinc bis(diethyldithiocarbamate): Similar in structure but with ethyl groups instead of methyl groups, used in similar applications.
Uniqueness
Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- is unique due to the presence of cyclohexanamine, which can enhance its stability and effectiveness in certain applications compared to other zinc dithiocarbamate complexes .
Properties
CAS No. |
36530-23-1 |
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Molecular Formula |
C12H25N3S4Zn |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
zinc;cyclohexanamine;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H13N.2C3H7NS2.Zn/c7-6-4-2-1-3-5-6;2*1-4(2)3(5)6;/h6H,1-5,7H2;2*1-2H3,(H,5,6);/q;;;+2/p-2 |
InChI Key |
BQHBTCVQMGKIAN-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |
Origin of Product |
United States |
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